molecular formula C18H20O3S B2911831 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 883793-89-3

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No. B2911831
CAS RN: 883793-89-3
M. Wt: 316.42
InChI Key: BVOGXCLDSBOYRW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone (DMPMS) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the widely used compound 4-methylphenylsulfonyl chloride (MPSC) and has been shown to exhibit a range of interesting properties.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been studied for its potential applications in scientific research. It has been shown to be a useful reagent in organic synthesis and has been used in the synthesis of various compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics, and has been used in the synthesis of peptides. Additionally, this compound has been studied for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of muscle contraction and other physiological processes. By inhibiting the activity of this enzyme, this compound may be able to modulate the activity of acetylcholine and thus affect muscle contraction and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a range of effects on various biochemical and physiological processes. For example, it has been shown to modulate the activity of acetylcholine, as discussed above. Additionally, it has been shown to affect the activity of other neurotransmitters, such as serotonin and dopamine. It has also been shown to affect the activity of various hormones, such as corticosteroids and thyroid hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone in laboratory experiments is its relatively low cost. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and thus may not be suitable for certain types of experiments. Additionally, it may not be suitable for experiments involving long-term exposure to high temperatures or to certain organic solvents.

Future Directions

The potential future directions for 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone research are numerous. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be studied for its potential applications in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential applications in the synthesis of other biologically active compounds, such as antibiotics or peptides. Finally, it could be studied for its potential applications in the synthesis of other compounds, such as polymers or plastics.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of MPSC with 1-chloro-3,4-dimethoxyphenylpropane (CDMPP) in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product, this compound, as well as the by-product 1-chloro-3,4-dimethoxyphenylpropane. The second step involves the removal of the by-product through distillation. This can be done using a simple distillation apparatus or a more sophisticated vacuum distillation setup.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-13-4-7-15(8-5-13)22-11-10-16(19)14-6-9-17(20-2)18(12-14)21-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOGXCLDSBOYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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